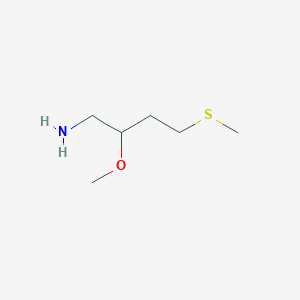

2-Methoxy-4-(methylsulfanyl)butan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-4-(methylsulfanyl)butan-1-amine is a chemical compound with the molecular formula C6H15NOS and a molecular weight of 149.25 . It is commonly used in scientific research due to its diverse applications, including drug development, organic synthesis, and biochemical studies.

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(methylsulfanyl)butan-1-amine consists of a butan-1-amine backbone with a methoxy group attached to the second carbon and a methylsulfanyl group attached to the fourth carbon . The InChI code for this compound is 1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3 .Physical And Chemical Properties Analysis

2-Methoxy-4-(methylsulfanyl)butan-1-amine is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

2-Methoxy-4-(methylsulfanyl)butan-1-amine is involved in various chemical synthesis processes and reactions. For example, it participates in the formation of amides and esters, as shown in the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017). Additionally, it's involved in the formation of tetrahydroazepines, as demonstrated in a reaction resulting in 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine (Nedolya et al., 2011).

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines are intermediates for asymmetric synthesis of amines, and 2-Methoxy-4-(methylsulfanyl)butan-1-amine plays a role in such syntheses (Ellman et al., 2002).

Process Optimization in Chemical Synthesis

The compound is also significant in process optimization in chemical synthesis. It is used in synthesizing intermediates like Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid (Xu et al., 2018).

Enantioselective Synthesis

2-Methoxy-4-(methylsulfanyl)butan-1-amine contributes to enantioselective synthesis as well. For instance, its role in the synthesis of (S)-3-Amino-4-methoxy-butan-1-ol through reductive amination demonstrates its utility in creating chiral compounds (Mattei et al., 2011).

Catalysis and Photopolymerization

This compound also finds applications in catalysis and photopolymerization processes. A study focusing on nitroxide-mediated photopolymerization used a derivative of this compound as a photoiniferter, highlighting its role in advanced polymerization techniques (Guillaneuf et al., 2010).

Propiedades

IUPAC Name |

2-methoxy-4-methylsulfanylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS/c1-8-6(5-7)3-4-9-2/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNGUCXKHCOLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2707575.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)

![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)

![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)

![2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2707584.png)

![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)